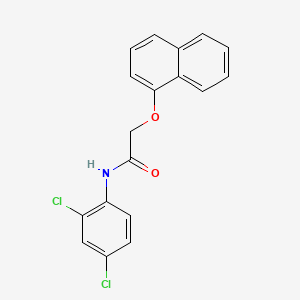

![molecular formula C10H8N4S B2502090 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 875160-35-3](/img/structure/B2502090.png)

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol” is a compound used in proteomics research . It has a molecular formula of C10H8N4S and a molecular weight of 216.26 .

Synthesis Analysis

The synthesis of 2-substituted [1,2,4]triazolo [1,5-c]quinazolines involves internal heterocyclization of hetarylcarboxylic acid (3 H -quinazolin-4-ylidene)-hydrazides . This process involves a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, cyclization with the formation of [1,2,4]triazolo [4,3-c]quinazoline system, and elimination of a molecule of water .Chemical Reactions Analysis

The Dimroth rearrangement using the ANRORC mechanism of 2-hetaryl [1,2,4]triazolo [4,3-c]quinazolines leads to 2-hetaryl [1,2,4]triazolo [1,5-c]quinazolines . This rearrangement is catalyzed by a molecule of water and consists of an addition of a molecule of water to the quinazoline cycle that facilitates its sequential opening, rotation of 1,2,4-triazole, cycle closure, and elimination of a molecule of water .科学的研究の応用

Catalysis

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol can serve as a catalyst in several reactions. For instance:

- Allylation of Carbonyl Compounds : It catalyzes the allylation of carbonyl compounds, enabling the formation of valuable carbon-carbon bonds .

Anticancer Research

Researchers have explored the anticancer potential of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol derivatives. These compounds exhibit promising activity against cancer cells. Key findings include:

- Combinatorial Library Synthesis : Novel potential anticancer agents, specifically 2-(alkyl-, alkaryl-, aryl-, hetaryl-) [1,2,4]triazolo[1,5-c]quinazolines, were synthesized. These compounds show cytotoxic effects and are worth investigating further .

将来の方向性

While the future directions for “2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol” are not explicitly mentioned in the search results, it’s worth noting that derivatives of [1,2,4]triazolo [1,5-c]quinazoline have demonstrated various biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . This suggests that “2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol” and similar compounds could have potential applications in various areas of biomedical research.

作用機序

Target of Action

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune responses, and regulation of heart rate.

Mode of Action

It’s known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-c]quinazolines can influence a variety of biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 21626 , which may influence its bioavailability and distribution within the body.

Result of Action

It’s known that [1,2,4]triazolo[1,5-c]quinazolines and their derivatives have demonstrated antitumor properties . This suggests that the compound may have potential effects on cell proliferation and survival.

特性

IUPAC Name |

2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYMWNARIQBYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C3C=CC=CC3=NC(=S)N2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)

![N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2502028.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)

![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)